molecular formula C16H12O4 B014640 Rubiadin 1-methyl ether CAS No. 7460-43-7

Rubiadin 1-methyl ether

Cat. No. B014640
CAS RN: 7460-43-7
M. Wt: 268.26 g/mol
InChI Key: NTBUBTCXACOEEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of rubiadin, including its derivative rubiadin 1-methyl ether, involves a two-step reaction starting from phthalic anhydride and 2,6-dihydroxytoluene. The process incorporates a Friedel-Crafts reaction followed by cyclization, facilitated by microwave heating to improve the reaction rate and yield, demonstrating a straightforward approach to synthesizing this compound from readily available starting materials (Takano, Kondo, & Nakatsubo, 2006).

Molecular Structure Analysis

Rubiadin 1-methyl ether's molecular structure, as an anthraquinone derivative, comprises three benzene rings forming an anthraquinone core with hydroxy and methyl ether groups. This structure contributes to its biological activities, including its anti-inflammatory and immunomodulatory effects. The specific arrangement of functional groups within its molecular structure is crucial for its interaction with biological targets, influencing its therapeutic potentials.

Chemical Reactions and Properties

Rubiadin 1-methyl ether participates in various chemical reactions due to its anthraquinone core, which can undergo redox reactions, demonstrating its role as a photosensitizer. Its chemical properties, including the ability to generate reactive oxygen species under specific conditions, underlie its photodynamic activity, which is explored for therapeutic applications against certain diseases.

Physical Properties Analysis

The physical properties of rubiadin 1-methyl ether, such as solubility, melting point, and crystalline structure, are essential for its application in pharmaceutical formulations. These properties determine its stability, bioavailability, and effectiveness as a therapeutic agent. Understanding these physical aspects is crucial for the development of rubiadin 1-methyl ether-based treatments.

Chemical Properties Analysis

Rubiadin 1-methyl ether exhibits various chemical properties, including antioxidant, anti-inflammatory, and anti-osteoporotic activities. Its ability to inhibit osteoclastogenesis by blocking the RANKL-induced NF-κB pathway is particularly noteworthy. This mechanism is fundamental to its potential as a therapeutic agent for bone diseases (Yu-qiong He et al., 2018).

Scientific Research Applications

  • Photosensitization : It acts as a Type I photosensitizer, producing superoxide anion radicals in leukocyte suspensions and singlet molecular oxygen in organic solutions (Montoya et al., 2005).

  • Synthesis of Anthraquinones : Useful in synthesizing naturally occurring anthraquinones like rubiadin 1,3-dimethyl ether, rubiadin 2, and damnacathol (Zhao & Biehl, 1995).

  • Diabetes Treatment : Potentially enhances adipocyte differentiation in 3T3-L1 cells, suggesting benefits in diabetes treatment (Liu et al., 2012).

  • Anticancer and Antimicrobial Properties : Exhibits anticancer properties by inhibiting animal DNA polymerases and suppressing human colon cancer cell growth, and also shows antimicrobial activity (Kamiya et al., 2010), (Montoya et al., 2003).

  • Antimalarial Potential : Significantly inhibits the growth of Plasmodium falciparum, suggesting antimalarial potential (Koumaglo et al., 1992).

  • Antituberculosis Activity : Demonstrates potential as an antituberculosis agent and may be useful in anticancer cell lines (Kanokmedhakul et al., 2005).

  • Photocytotoxicity in Cancer Cells : Exhibits significant photocytotoxicity on cancer cells, with some compounds causing complete cell destruction (Comini et al., 2011).

  • Anti-inflammatory and Immunomodulatory Effects : Shows important anti-inflammatory activity and evidence of an immunomodulatory effect (Mohr et al., 2019).

  • Anti-Aging Properties : Considered as one of the active constituents in Morinda officinalis, a plant with potential anti-aging properties (Ying-jun, 2011).

  • Bone Disease Treatment : Inhibits osteoclastic bone resorption, suggesting potential for preventing and treating bone diseases characterized by excessive bone resorption (He et al., 2018).

  • Cytotoxicity : Demonstrates strong cytotoxicity towards certain cell lines, indicating its potential use in cancer therapy (Ali et al., 2000).

Safety And Hazards

Rubiadin 1-methyl ether is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

3-hydroxy-1-methoxy-2-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-8-12(17)7-11-13(16(8)20-2)15(19)10-6-4-3-5-9(10)14(11)18/h3-7,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBUBTCXACOEEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1OC)C(=O)C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80225572
Record name Rubiadin 1-methyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rubiadin 1-methyl ether

CAS RN

7460-43-7
Record name Rubiadin 1-methyl ether
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Record name Rubiadin 1-methyl ether
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Record name 7460-43-7
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Record name Rubiadin 1-methyl ether
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Record name 7460-43-7
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Record name RUBIADIN 1-METHYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
379
Citations
ETB Mohr, MVP dos Santos Nascimento… - Mediators of …, 2019 - hindawi.com
… Rubiadin-1-methyl ether is an anthraquinone compound easily isolated from the Pentas … , we decided to evaluate this potential effect on Rubiadin-1-methyl ether compound [4, 5]. The …
Number of citations: 8 www.hindawi.com
J Marioni, MA Da Silva, JL Cabrera, SCN Montoya… - Phytomedicine, 2016 - Elsevier
… This study addresses the antifungal effect of rubiadin (AQ1) and rubiadin 1-methyl ether (AQ2), two photosensitizing anthraquinones (AQs) isolated from Heterophyllaea pustulata, …
YQ He, Q Zhang, Y Shen, T Han, QL Zhang… - Biochemical and …, 2018 - Elsevier
… Rubiadin-1-methyl ether (RBM) is a natural anthraquinone compound isolated from the root of Morinda officinalis How. In our previous study, RBM was found to have inhibitory effects …
S Cai, Y Chen, J Chen, W Wei… - … Biology and Medicine, 2023 - journals.sagepub.com
… As an active substance isolated from the root of Morinda officinalis How., rubiadin-1-methyl ether (RBM), can improve osteoporosis due to its inhibition on osteoclastogenesis. …
NT Sam, NT Huyen, NT Phuong-Anh… - Vietnam Journal of …, 2023 - vjs.ac.vn
… Rubiadin-1-methyl ether significantly decreased the levels of all pro-inflammatory cytokines (IL6, IL-12, and TNF-) while increasing the levels of anti-inflammatory cytokines IL-10 in an …
Number of citations: 0 vjs.ac.vn
MFB Vázquez, LR Comini, JM Milanesio… - The Journal of …, 2015 - Elsevier
… The effect of temperature, pressure and water flow rate on the extraction of soranjidiol, rubiadin, rubiadin 1-methyl ether and 2-hydroxy-3-methyl anthraquinone was studied. Working at …
HW Lee, SY Park, BK Choo, JM Chun… - Korean Journal of …, 2006 - koreascience.kr
… Two known anthraquinones, rubiadin-1-methyl ether (I) and rubiadin (II) were isolated from root of M … Under these conditions, the content of rubiadin-1-methyl ether was () () || 3%, …
Number of citations: 4 koreascience.kr
JH Bowie, RG Cooke - Australian Journal of Chemistry, 1962 - CSIRO Publishing
… Rubiadin and rubiadin-1-methyl ether have also been isolated from a small sample of the … morindone, nordamnacanthal, and rubiadin-1-methyl ether together with a new neutral …
Number of citations: 16 www.publish.csiro.au
P Kumar, AK Sharma, P Shukla - Eur J Pharm Med Res, 2017 - researchgate.net
… Chromatographic separation of the methanolic extract yielded nine anthraquinones and derivatives, of which Rubiadin-1-methyl ether-3-O-β-primeveroside, Rubiadin-1-methyl Ether, …
Number of citations: 1 www.researchgate.net
CP Osman, NH Ismail, R Ahmad, N Ahmat, K Awang… - Molecules, 2010 - mdpi.com
… ), damnacanthal (5), lucidin-ω-methyl ether (6), 3-hydroxy-2-methyl-9,10-anthraquinone (7), rubiadin (8), 3-hydroxy-2-methoxy-6-methyl-9,10-anthraquinone (9), rubiadin-1-methyl ether …
Number of citations: 57 0-www-mdpi-com.brum.beds.ac.uk

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